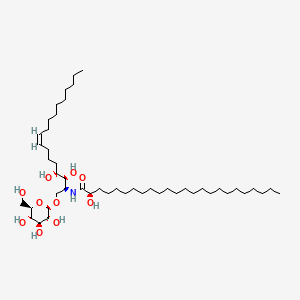
Phytolacca cerebroside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phytolacca cerebroside: is a type of cerebroside, a class of glycosphingolipids that are important components of cell membranes. This compound is derived from the plant Phytolacca, commonly known as pokeweed. Cerebrosides are known for their role in cellular recognition and signaling processes. This compound has been studied for its potential medicinal properties, including anti-inflammatory and anti-cancer activities .
准备方法
Synthetic Routes and Reaction Conditions: Phytolacca cerebroside can be synthesized through a series of chemical reactions involving the coupling of a sphingosine base with a fatty acid and a sugar moiety. The synthesis typically involves the following steps:
Formation of the sphingosine base: This involves the condensation of an amino alcohol with a fatty acid.
Glycosylation: The sphingosine base is then glycosylated with a sugar donor, such as glucose, under acidic conditions.
Acylation: The resulting glycosphingolipid is acylated with a fatty acid to form the final cerebroside structure.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the roots of the Phytolacca plant. The roots are dried and ground into a powder, which is then subjected to solvent extraction using methanol. The extract is further purified using chromatographic techniques to isolate the cerebroside .
化学反应分析
Types of Reactions: Phytolacca cerebroside undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bonds in the sphingosine base can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are used.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of saturated sphingosine derivatives.
Substitution: Formation of halogenated or alkylated cerebrosides.
科学研究应用
Chemistry: Used as a model compound to study glycosphingolipid chemistry and interactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Studied for its anti-inflammatory and anti-cancer properties.
Industry: Potential use in the development of pharmaceuticals and nutraceuticals.
作用机制
Phytolacca cerebroside exerts its effects through several mechanisms:
Inhibition of COX-2: By inhibiting the enzyme cyclooxygenase-2, it reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects.
Cell Signaling: It interacts with cell membrane receptors and signaling molecules, influencing cellular processes such as proliferation and apoptosis.
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress and protecting cells from damage.
相似化合物的比较
Phytolacca cerebroside can be compared with other cerebrosides such as:
Soyacerebrosides: Derived from soybeans, these compounds have similar glycosphingolipid structures but differ in their fatty acid composition.
Momor-cerebroside I: Isolated from the plant Momordica, this cerebroside has a different sphingosine base structure.
Longan cerebrosides: Found in the fruit of the longan tree, these cerebrosides have unique sugar moieties and fatty acid chains.
Uniqueness: this compound is unique due to its specific fatty acid composition and its potent inhibitory effect on COX-2, which is not commonly observed in other cerebrosides .
属性
CAS 编号 |
336622-97-0 |
|---|---|
分子式 |
C48H93NO10 |
分子量 |
844.3 g/mol |
IUPAC 名称 |
(2R)-N-[(Z,2S,3S,4R)-3,4-dihydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide |
InChI |
InChI=1S/C48H93NO10/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-41(52)47(57)49-39(38-58-48-46(56)45(55)44(54)42(37-50)59-48)43(53)40(51)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h27,29,39-46,48,50-56H,3-26,28,30-38H2,1-2H3,(H,49,57)/b29-27-/t39-,40+,41+,42+,43-,44+,45-,46+,48+/m0/s1 |
InChI 键 |
QZNIVVAKPLIDJX-BFCDFHHJSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCC/C=C\CCCCCCCCC)O)O)O |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCC=CCCCCCCCCC)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















